Nrf2 activator-7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nrf2 activator-7 is a compound that engages the Nrf2 pathway, enhancing the body’s defense against oxidative stress and inflammation. Nrf2, or nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2 activator-7 typically involves the use of nitrogen heterocycles, which are beneficial scaffolds in drug development due to their medicinal applications . The synthetic route often includes the formation of adducts that prevent the ubiquitination of Nrf2, resulting in its stabilization and nuclear translocation .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as CRISPR for gene editing and AI for predictive analysis are employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Nrf2 activator-7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include electrophiles and nucleophiles, which facilitate the formation of adducts with cysteine residues on Keap1, a repressor protein that regulates Nrf2 .

Major Products Formed

The major products formed from these reactions include stabilized Nrf2, which translocates to the nucleus and binds to the antioxidant response element (ARE) to induce the expression of cytoprotective genes .

Aplicaciones Científicas De Investigación

Nrf2 activator-7 has a wide range of scientific research applications, including:

Chemistry: Used in the study of oxidative stress and redox biology.

Biology: Investigated for its role in cellular defense mechanisms.

Medicine: Explored for its potential in cancer prevention and treatment, as well as in the management of neurodegenerative and cardiovascular diseases

Mecanismo De Acción

Nrf2 activator-7 exerts its effects by detaching Nrf2 from its inhibitor, Keap1. This detachment allows Nrf2 to translocate to the nucleus, where it binds to the ARE and induces the expression of antioxidant and cytoprotective genes . The molecular targets involved include various antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Nrf2 activator-7 include:

- Curcumin

- Sulforaphane

- Resveratrol

- Epigallocatechin-3-gallate

- Carnosol

- Lycopene .

Uniqueness

This compound is unique in its ability to specifically target the Nrf2 pathway, providing a more focused approach to enhancing antioxidant defenses compared to other compounds that may have broader or less specific mechanisms of action .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better leverage its potential in various scientific and medical fields.

Propiedades

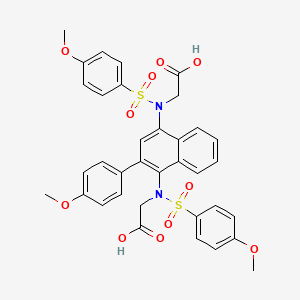

Fórmula molecular |

C35H32N2O11S2 |

|---|---|

Peso molecular |

720.8 g/mol |

Nombre IUPAC |

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C35H32N2O11S2/c1-46-24-10-8-23(9-11-24)31-20-32(36(21-33(38)39)49(42,43)27-16-12-25(47-2)13-17-27)29-6-4-5-7-30(29)35(31)37(22-34(40)41)50(44,45)28-18-14-26(48-3)15-19-28/h4-20H,21-22H2,1-3H3,(H,38,39)(H,40,41) |

Clave InChI |

FYOHBNAOGGBOGT-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)N(CC(=O)O)S(=O)(=O)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)

![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)